4-Amino-1-phenoxy-4-phenylbut-3-en-2-one
Description
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one is a β-enaminone derivative characterized by a conjugated enone backbone substituted with an amino group, a phenoxy group, and a phenyl ring. Its molecular structure (C₁₆H₁₅NO₂) enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals. The amino group at the 4-position enhances nucleophilicity, while the phenoxy and phenyl substituents contribute to π-π interactions and solubility modulation .
Properties
CAS No. |
919524-23-5 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-amino-1-phenoxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H15NO2/c17-16(13-7-3-1-4-8-13)11-14(18)12-19-15-9-5-2-6-10-15/h1-11H,12,17H2 |
InChI Key |
INSXLPCVFGQYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)COC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-amino-1-phenoxy-4-phenylbut-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-3-buten-2-one with aniline in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-amino-1-phenoxy-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy and phenyl groups contribute to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds Analyzed:
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Substituents: Ethoxy (C₂H₅O), trifluoromethyl (CF₃). Impact: The trifluoromethyl group increases electron-withdrawing effects, enhancing stability and resistance to oxidation compared to the phenyl group in the target compound. The ethoxy group improves solubility in polar solvents .
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one Substituents: Acetylanilino (C₆H₅NHCOCH₃), dimethoxyphenyl (C₆H₃(OCH₃)₂). Impact: The acetylated amino group reduces nucleophilicity, while dimethoxy groups enhance π-stacking capabilities, making this compound suitable for optoelectronic applications .
4-Amino-1,1,1-trifluorobut-3-en-2-one Substituents: Trifluoromethyl (CF₃). Impact: Lacks aromatic substituents, resulting in lower molecular weight (C₄H₄F₃NO) and increased volatility. The trifluoromethyl group imparts high thermal stability .
Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) | LogP | Key Applications |
|---|---|---|---|---|---|
| 4-Amino-1-phenoxy-4-phenylbut-3-en-2-one | 253.30 g/mol | 120–125 | Moderate (DMSO, acetone) | 2.8 | Pharmaceutical intermediates |
| (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | 211.16 g/mol | 95–98 | High (MeOH, EtOH) | 1.5 | Agrochemical synthesis |
| 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one | 339.39 g/mol | 180–185 | Low (CHCl₃, THF) | 3.2 | OLED materials |
| 4-Amino-1,1,1-trifluorobut-3-en-2-one | 155.08 g/mol | 65–68 | High (H₂O, EtOAc) | 0.9 | Fluorinated polymer precursors |
Notes:
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